An In-depth Technical Guide to 5-Methoxythiazole-2-carboxylic Acid: Structure, Analysis, and Applications
An In-depth Technical Guide to 5-Methoxythiazole-2-carboxylic Acid: Structure, Analysis, and Applications
Introduction
5-Methoxythiazole-2-carboxylic acid is a heterocyclic organic compound that holds significant interest for researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a core structural motif in numerous pharmacologically active molecules, valued for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The incorporation of a methoxy group and a carboxylic acid moiety at the 5- and 2-positions, respectively, provides specific electronic and steric properties, making it a versatile building block for the synthesis of novel therapeutic agents.[3][4]
This guide offers a comprehensive technical overview of 5-Methoxythiazole-2-carboxylic acid, from its fundamental chemical structure to detailed protocols for its spectroscopic analysis. The methodologies described herein are grounded in established analytical principles, providing a self-validating framework for the characterization and quality control of this compound in a research setting.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation of all subsequent experimental work. The structural and physical characteristics of 5-Methoxythiazole-2-carboxylic acid dictate its reactivity, solubility, and spectroscopic behavior.
IUPAC Name: 5-Methoxy-1,3-thiazole-2-carboxylic acid Molecular Formula: C₅H₅NO₃S Molecular Weight: 159.16 g/mol
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: 2D Structure of 5-Methoxythiazole-2-carboxylic acid.
Table 1: Physicochemical Properties of 5-Methoxythiazole-2-carboxylic Acid and Related Analogs
| Property | Predicted/Reported Value | Rationale/Reference |
|---|---|---|
| Appearance | White to off-white solid/crystalline powder. | Typical appearance for similar thiazole carboxylic acids.[3][5] |
| Boiling Point | ~317 °C (Predicted) | Based on prediction for the isomeric 5-Methylthiazole-2-carboxylic acid.[6] |
| pKa | ~0.65 (Predicted) | Based on prediction for the isomeric 5-Methylthiazole-2-carboxylic acid.[6] |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol). | Carboxylic acids exhibit limited water solubility, which increases in organic solvents.[5][6] |
| Storage | Store in a cool, dark, dry place, under an inert atmosphere. Freezer storage (-20°C) is recommended for long-term stability. | Standard conditions to prevent degradation of heterocyclic compounds.[6][7] |
Plausible Synthetic Pathway: Ester Hydrolysis
The synthesis would likely begin with the creation of a methyl or ethyl ester of 5-methoxythiazole-2-carboxylic acid. This ester could then be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidification to yield the final carboxylic acid product.[8][10]
Comprehensive Spectroscopic Analysis
The structural elucidation and purity assessment of 5-Methoxythiazole-2-carboxylic acid rely on a combination of modern spectroscopic techniques. The following sections provide validated protocols and expected data for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise connectivity of atoms within the molecule by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.[11][12]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8][12] Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[12]
Expected ¹H NMR Data: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet far downfield.[13]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is characteristically found in this region and is often broad due to hydrogen bonding and exchange.[12][13] |
| H-4 (Thiazole ring) | 7.0 - 7.5 | Singlet | 1H | Protons on heterocyclic aromatic rings appear in this region. The specific shift is influenced by the adjacent methoxy group.[8] |
| -OCH₃ (Methoxy) | 3.9 - 4.2 | Singlet | 3H | Methoxy group protons typically resonate in this range.[8][14] |
Expected ¹³C NMR Data: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing significantly downfield.[13]
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxyl) | 160 - 165 | The carbonyl carbon of a thiazole carboxylic acid is expected in this region.[8][12] |
| C-2 (Thiazole ring) | 158 - 162 | The carbon atom attached to both sulfur and nitrogen in the thiazole ring.[8][15] |
| C-5 (Thiazole ring) | 150 - 155 | The carbon atom bearing the methoxy group is significantly deshielded.[8][15] |
| C-4 (Thiazole ring) | 100 - 105 | The carbon atom adjacent to the methoxy-substituted carbon.[8][15] |
| -OCH₃ (Methoxy) | 55 - 60 | The carbon of the methoxy group.[8] |
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][13] |
| C-H stretch (Aromatic/Methyl) | 2950 - 3100 | Medium-Weak | Aromatic C-H from the thiazole ring and aliphatic C-H from the methoxy group. May be obscured by the broad O-H stretch.[13] |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | A strong, sharp peak indicative of the carbonyl group in a conjugated carboxylic acid.[8][11] |
| C=N / C=C stretch (Thiazole) | 1450 - 1620 | Medium-Strong | Multiple bands are expected for the aromatic ring stretching vibrations.[11] |
| C-O stretch (Carboxyl/Methoxy) | 1210 - 1320 | Strong | Strong absorption from the C-O single bonds of the carboxylic acid and the ether linkage.[8][11] |
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~0.1 - 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]
-
Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole). Acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[8]
Table 5: Predicted Mass Spectrometry Fragmentation (Negative Ion Mode, ESI)
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 158.00 | [M-H]⁻ | The deprotonated molecular ion is expected to be the base peak in negative ESI mode. |
| 114.01 | [M-H - CO₂]⁻ | Represents the loss of carbon dioxide (44 Da) from the carboxyl group, a very common fragmentation pathway for carboxylic acids.[11] |
Applications and Safety Considerations
Relevance in Drug Development
Thiazole-containing compounds are integral to medicinal chemistry. They are recognized as "privileged structures" due to their presence in a wide array of bioactive molecules. The thiazole ring can act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and hydrophobic interactions with biological targets.[4] Derivatives of thiazolecarboxylic acids serve as key intermediates in the synthesis of agents with potential anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The specific substitution pattern of 5-Methoxythiazole-2-carboxylic acid makes it a valuable synthon for creating libraries of novel compounds for high-throughput screening.
Safety and Handling
As a laboratory chemical, proper safety protocols must be followed. While specific toxicity data for this exact compound is limited, information from related thiazole derivatives provides a basis for safe handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe dust.[17] Ensure adequate ventilation in the work area or use a chemical fume hood.[16][19] Wash hands thoroughly after handling.[18]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17] Store away from strong oxidizing agents.[17][18] For long-term preservation, storage in a freezer at -20°C is recommended.[6][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[16][17]
Conclusion
5-Methoxythiazole-2-carboxylic acid is a compound of significant synthetic utility. This guide provides a robust framework for its unambiguous identification and characterization. The detailed protocols for NMR, IR, and MS analysis, coupled with predicted data tables, offer researchers a reliable and self-validating system for quality assessment. By adhering to these methodologies and safety guidelines, scientists can confidently utilize this versatile building block in the pursuit of novel chemical entities for drug discovery and development.
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(Note: Image is a representation of the chemical structure.)
